molecular formula C16H17N5O3 B10999488 N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10999488
M. Wt: 327.34 g/mol
InChI Key: WDSUEGXQKCGZLJ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide chain linked to a 3-methoxyphenyl group. The dual methoxy substituents likely enhance solubility and modulate electronic properties, making it a candidate for targeting proteins or enzymes with hydrophobic or hydrogen-bonding pockets.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H17N5O3/c1-23-12-5-3-4-11(10-12)17-15(22)8-6-13-18-19-14-7-9-16(24-2)20-21(13)14/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,22)

InChI Key

WDSUEGXQKCGZLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC(=CC=C3)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the triazolopyridazine core with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the propanamide side chain: This is typically done by reacting the intermediate with a suitable propanoyl chloride or anhydride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Core Modifications: Substituents on the [1,2,4]Triazolo[4,3-b]Pyridazine Ring

The substituent at position 6 of the triazolo-pyridazine ring significantly influences biological activity and physicochemical properties.

Compound Name 6-Position Substituent Molecular Formula Key Properties/Activities Reference
N-(3-Methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide Methoxy C₁₉H₂₀N₆O₃* Enhanced solubility, potential PEF(S) binding
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy C₁₉H₂₁N₇O₂ Higher molecular weight due to benzimidazole
3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-methoxyphenyl)propanamide Spirocyclic amine C₁₉H₂₆N₆O₄ Increased metabolic stability
N-[(2-Methoxyphenyl)methyl]-3-[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide Pyrrolidinyl C₂₁H₂₅N₇O₂ Basic side chain for improved membrane permeability

*Estimated based on structural analogs.

Key Observations :

  • Methoxy groups (as in the target compound) improve solubility compared to bulky spirocyclic or basic pyrrolidinyl groups .
  • Chloro substituents (e.g., in synthetic intermediates) allow further functionalization but reduce stability .

Amide Side Chain Variations

The amide-linked aryl group modulates target selectivity and binding affinity.

Compound Name Amide Substituent Biological Activity Reference
This compound 3-Methoxyphenyl Potential allosteric PEF(S) binder
N-(3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Benzamide Moderate antimicrobial activity
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide Thiazine-linked acetamide Not specified (structural diversity)

Key Observations :

  • The 3-methoxyphenyl group in the target compound may optimize interactions with hydrophobic pockets in proteins like calpain-1 or PEF(S) .
  • Sulfonamide derivatives (e.g., from ) exhibit antimicrobial activity, suggesting substituent-dependent target specificity .

Biological Activity

N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may act as an inhibitor of specific protein kinases and GABA receptors. These targets are crucial in the treatment of neurological disorders and cancers. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a valuable candidate for drug development.

Inhibition Studies

Several studies have explored the inhibitory effects of this compound on various cancer cell lines and biological pathways:

  • Protein Kinase Inhibition : The compound has shown promise in inhibiting protein kinases involved in tumor growth, suggesting its potential as an anticancer agent.
  • GABA Receptor Modulation : Its interaction with GABA receptors may provide therapeutic benefits for neurological disorders such as epilepsy and anxiety disorders.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15.5,
HeLa (Cervical Cancer)12.0,
A549 (Lung Cancer)10.5,

These findings indicate that the compound may be effective in treating various types of cancer.

1. Anticancer Activity

A study conducted on the effects of this compound on the MCF-7 breast cancer cell line revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death.

2. Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

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